![molecular formula C7H11N3S B124417 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS No. 104617-49-4](/img/structure/B124417.png)
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a compound of interest due to its pharmacological potential, particularly as a chiral intermediate for the synthesis of Pramipexole, a non-ergoline dopamine agonist . The compound has also been studied for its dopamine autoreceptor agonist activities, with the S enantiomer showing pronounced selectivity for DA autoreceptors without exhibiting stereotyped behavior .
Synthesis Analysis
The synthesis of (-)-(6S)this compound has been achieved from 2-amino-6-acetamido-4,5,6,7-tetrahydrobenzothiazole hydrobromide, which was resolved with L(+) tartaric acid to yield an overall 75% yield. The structure of the synthesized compound was confirmed using 1H NMR and IR .
Molecular Structure Analysis
The absolute configurations of the enantiomers of 2,6-diaminotetrahydrobenzothiazole have been established through X-ray crystallographic analysis. This structural elucidation is crucial for understanding the compound's pharmacological properties .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving this compound, they do discuss the synthesis and resolution of its enantiomers. The compound's activity as a dopamine autoreceptor agonist suggests that it may interact with biological systems through receptor binding, which is a form of chemical reaction at the biological level .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the use of 1H NMR and IR for structural confirmation implies that the compound has characteristic absorption spectra that can be used to identify and analyze it . The pharmacological activity also suggests that the compound has specific physicochemical properties that enable it to cross biological membranes and interact with dopamine receptors .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole serves as an important chiral intermediate in the synthesis of Pramipexole, a dopamine D2 subfamily receptor agonist used for treating Parkinson's disease. A novel scalable synthesis process involving this compound has been developed, enhancing the efficiency and yield of Pramipexole production (Živec et al., 2010).
Corrosion Inhibition
- Research indicates that 2,6-diaminobenzothiazole is an effective corrosion inhibitor for mild steel in acidic environments. It exhibits high inhibition efficiency, acting as a mixed-type inhibitor, with adsorption following Langmuir and Temkin adsorption isotherms (Rekha et al., 2016).
Chiral Discrimination and Thermodynamics
- The compound has been studied for its chiral discrimination properties on a Chiralpak AD column. The impact of various additives to the mobile phase on retention and enantioselectivity has been investigated, providing insights into the physicochemical mechanisms of chiral recognition (Kamieńska-Duda et al., 2008).
Material Science and Energetic Materials
- It has been used in the synthesis of high-performing energetic materials, contributing to the development of substances with explosive properties comparable to known high explosives (Klapötke et al., 2012).
Antileukemic Agents
- Novel derivatives of this compound have shown promising results as antileukemic agents, indicating their potential in cancer treatment (Prasanna et al., 2010).
Crystallography and Nonlinear Optical Properties
- Its sulfate monohydrate form has been synthesized and analyzed for molecular structure and vibrational spectra. This compound shows potential for nonlinear optical (NLO) applications due to its non-zero hyperpolarizability (Barhoumi et al., 2017).
Dopamine Receptor Agonists
- Aminothiazole analogs, including 2,6-diaminotetrahydrobenzothiazole, have been identified as agonists for dopamine D3 receptors. These compounds, due to their high affinity and selectivity, are significant in the development of treatments for neurological disorders (Avenell et al., 1999).
Proton Exchange Membranes
- Sulfonated polybenzothiazoles derived from this compound have been investigated for their suitability as proton exchange membranes, showing high proton conductivity and thermal stability, making them viable for applications in energy systems (Wang et al., 2012).
Safety and Hazards
Future Directions
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications. It can also be used as a corrosion inhibitor for mild steel in an acidic medium . It serves as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
Mechanism of Action
Target of Action
The primary targets of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, a tumor suppressor protein . This compound also acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase .
Biochemical Pathways
The inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to the prevention of uncontrolled cell growth, a hallmark of cancer. In the case of GyrB inhibition, it interferes with the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication, transcription, and repair .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s almost insoluble in water but can dissolve in organic solvents like ethanol and dimethylformamide . These properties may affect its bioavailability and distribution in the body.
Result of Action
The inhibition of CK2 and GSK3β by this compound can potentially prevent the growth of cancer cells . Its action as a GyrB inhibitor can lead to the inhibition of bacterial growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and absorption in the body
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104617-49-4, 106006-83-1 | |
Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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